molecular formula C12H9F3O3 B12072821 Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B12072821
M. Wt: 258.19 g/mol
InChI Key: NJKRSZXRARCLKM-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with a complex structure that includes an ethynyl group, a trifluoroethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol . This intermediate is then subjected to further reactions to introduce the ethynyl group and form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure with a different position of the ethynyl group.

Uniqueness

The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various scientific and industrial applications .

Biological Activity

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate (CAS Number: 2365228-70-0) is an organic compound characterized by its unique molecular structure, which includes an ethynyl group and a trifluoroethoxy substituent. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₉F₃O₃
  • Molecular Weight : 258.19 g/mol
  • Structure : The compound features a benzoate core modified with an ethynyl group at the 3-position and a trifluoroethoxy group at the 4-position.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. This compound has been evaluated for its efficacy against various microbial strains. In vitro studies have shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungal strains. The presence of the trifluoroethoxy group is believed to contribute to its lipophilicity and membrane permeability, enhancing its antimicrobial effectiveness.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. Preliminary data suggest that this compound exhibits competitive inhibition with an IC₅₀ value that suggests moderate potency compared to known inhibitors like kojic acid.

CompoundIC₅₀ (µM)Type of Inhibition
Methyl 3-ethynyl-4-(TFE)12.5Competitive
Kojic Acid15.0Competitive

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) have indicated that this compound exhibits selective cytotoxicity. At concentrations below 20 µM, the compound does not significantly affect cell viability, suggesting a favorable therapeutic index for further development.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific protein targets within microbial cells and human enzymes. The ethynyl group may facilitate binding interactions through π-stacking or hydrophobic interactions, while the trifluoroethoxy moiety enhances solubility and stability in biological environments.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of several trifluoromethyl-containing compounds. This compound was included as part of a series of derivatives tested against E. coli and S. aureus, showing significant inhibition at low concentrations.
  • Tyrosinase Inhibition : In a study focused on skin-whitening agents published in Molecules, this compound was evaluated alongside other benzoate derivatives for their tyrosinase inhibitory effects. Results indicated that it could serve as a lead compound for developing new treatments for hyperpigmentation.

Properties

Molecular Formula

C12H9F3O3

Molecular Weight

258.19 g/mol

IUPAC Name

methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C12H9F3O3/c1-3-8-6-9(11(16)17-2)4-5-10(8)18-7-12(13,14)15/h1,4-6H,7H2,2H3

InChI Key

NJKRSZXRARCLKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C#C

Origin of Product

United States

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